![molecular formula C19H21N5O3 B2500113 8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 946226-02-4](/img/structure/B2500113.png)
8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential applications in cancer therapy and other diseases.
Scientific Research Applications
- Isotonitazene is a synthetic opioid that has emerged in forensic toxicology casework. Researchers have confirmed its presence in blood, urine, and vitreous fluid using liquid chromatography tandem mass spectrometry (LC–MS/MS). It is essential for toxicologists, medical examiners, and coroners to be aware of this novel opioid, especially in medicolegal death investigations .
- Isotonitazene derivatives have been studied for their optoelectronic properties. For instance, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, is used in dye-sensitized solar cells (DSSCs) due to its light-absorbing properties . Isotonitazene itself could be explored for similar applications.
- Some pyrazolo[1,5-a]pyrimidine derivatives, including those related to isotonitazene, have shown anti-cancer activity. Researchers could investigate whether isotonitazene or its analogs exhibit any inhibitory effects on cancer cell growth or metastasis .
Forensic Toxicology
Optoelectronic Materials
Cancer Research
properties
IUPAC Name |
2,4,7-trimethyl-6-(4-propan-2-yloxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11(2)27-14-8-6-13(7-9-14)24-12(3)10-23-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWPMENSPBQGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC(C)C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42589801 |
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